6-Bromo-1-cyclobutyl-1H-1,3-benzodiazole
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Overview
Description
6-Bromo-1-cyclobutyl-1H-1,3-benzodiazole is a chemical compound with the molecular formula C₁₁H₁₁BrN₂. It is a member of the benzodiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-cyclobutyl-1H-1,3-benzodiazole typically involves the bromination of 1-cyclobutyl-1H-1,3-benzodiazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-cyclobutyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodiazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-Bromo-1-cyclobutyl-1H-1,3-benzodiazole has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.
Mechanism of Action
The exact mechanism of action of 6-Bromo-1-cyclobutyl-1H-1,3-benzodiazole is not well-documented. like other benzodiazoles, it is believed to interact with specific molecular targets and pathways in biological systems. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1-cyclopentyl-1H-1,3-benzodiazole
- 6-Bromo-1-methyl-1H-1,3-benzodiazole
- 6-Bromo-1-ethyl-1H-1,3-benzodiazole
Uniqueness
6-Bromo-1-cyclobutyl-1H-1,3-benzodiazole is unique due to its cyclobutyl group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H11BrN2 |
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Molecular Weight |
251.12 g/mol |
IUPAC Name |
6-bromo-1-cyclobutylbenzimidazole |
InChI |
InChI=1S/C11H11BrN2/c12-8-4-5-10-11(6-8)14(7-13-10)9-2-1-3-9/h4-7,9H,1-3H2 |
InChI Key |
XEKSUJMRNKUYKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=NC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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